molecular formula C11H15BrFN B13242566 [(4-Bromo-3-fluorophenyl)methyl](butyl)amine

[(4-Bromo-3-fluorophenyl)methyl](butyl)amine

Cat. No.: B13242566
M. Wt: 260.15 g/mol
InChI Key: NWMBDGKDYMXGDD-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine (CAS: 1247161-43-8) is a secondary amine featuring a 4-bromo-3-fluorobenzyl group attached to a butyl chain. Its molecular formula is C₁₁H₁₅BrFN, with a molecular weight of 260.15 g/mol . The compound is structurally characterized by a bromo-fluoro-substituted aromatic ring, which confers distinct electronic and steric properties. While the provided evidence lacks data on its boiling point, solubility, or storage conditions, its safety profile includes standard GHS hazard identifiers (e.g., warnings related to toxicity or reactivity) .

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

NWMBDGKDYMXGDD-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated or alkylated products.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromo-3-fluorophenyl)methylamine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Features
Target Compound C₁₁H₁₅BrFN 260.15 4-Bromo-3-fluorobenzyl + butyl
Butan-2-yl Isomer C₁₁H₁₅BrFN 260.15 Branched alkyl chain
Trifluoromethylphenyl Derivative C₁₅H₁₂BrF₄N 362.16 CF₃ group enhances lipophilicity
3-Fluorophenylethyl Analog C₁₅H₁₅BrFN 308.19 Bulky aromatic substituent

Piperidine-Based Amines

  • BUTYL[(1-BUTYLPIPERIDIN-2-YL)METHYL]AMINE (CAS: 901586-19-4) :
    This compound (C₁₄H₃₀N₂, MW: 226.41 g/mol) incorporates a piperidine ring, introducing cyclic constraints. The nitrogen in the piperidine ring has lower basicity (pKa ~8–9) compared to the primary amine in the target compound (pKa ~10–11), altering its protonation state under physiological conditions .

Amino Acid Derivatives

  • 2-Amino-2-(4-bromo-3-fluorophenyl)acetate Hydrochloride: This derivative (C₉H₁₀BrClFNO₂, MW: 298.54 g/mol) replaces the butylamine with an esterified amino acid group. The carboxylate group improves aqueous solubility but reduces blood-brain barrier penetration compared to the hydrophobic butyl chain in the target compound .

Trifluoromethylpropanamines

  • 1-(4-Bromophenyl)-3-(4-fluorophenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine: This compound (C₁₃H₁₄BrF₄N, MW: 356.16 g/mol) features a trifluoromethyl group and quaternary ammonium center.

Biological Activity

(4-Bromo-3-fluorophenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the phenyl ring, along with the butyl amine group, contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

  • Molecular Formula : C10H12BrF
  • Molecular Weight : Approximately 260.15 g/mol
  • Structure : The compound features a phenyl ring substituted with bromine and fluorine at the para and meta positions, respectively, attached to a butyl amine group.

The biological activity of (4-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The halogen substituents enhance molecular interactions through specific bonding types, while the butyl amine group may influence pharmacokinetics by affecting solubility and membrane permeability. These interactions can modulate biochemical pathways relevant to disease processes, particularly in cancer and infectious diseases.

Biological Activity

Research has indicated that (4-Bromo-3-fluorophenyl)methylamine exhibits notable biological activities:

  • Antiproliferative Effects : Studies have shown that compounds similar to (4-Bromo-3-fluorophenyl)methylamine can inhibit cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
  • Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies. Its unique structure may allow it to selectively bind to specific receptors, thereby influencing cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of (4-Bromo-3-fluorophenyl)methylamine, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeKey DifferencesPotential Biological Impact
(4-Bromo-3-methylphenyl)methylamineSubstituted amineContains a methyl group instead of butylDifferent pharmacokinetics
4-Bromo-3-methylbenzoic acidCarboxylic acidContains a carboxylic acid groupVaries in reactivity
(4-Bromo-3-chlorophenyl)methylamineChlorinated analogContains chlorine instead of fluorinePotentially different binding affinities

The specific combination of functional groups in (4-Bromo-3-fluorophenyl)methylamine imparts distinct chemical reactivity and biological properties not found in these similar compounds.

Case Studies

Recent studies have focused on the synthesis and evaluation of (4-Bromo-3-fluorophenyl)methylamine in various biological contexts:

  • Anticancer Activity : A study evaluated the antiproliferative effects of various substituted phenyl amines in cancer cell lines. Results indicated that halogenated derivatives exhibited enhanced activity compared to non-halogenated analogs. The presence of bromine and fluorine was linked to increased binding affinity to target enzymes involved in cell growth regulation .
  • In Vitro Studies : In vitro assays demonstrated that (4-Bromo-3-fluorophenyl)methylamine could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This suggests potential therapeutic applications as an anticancer agent.

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